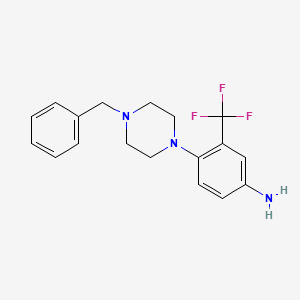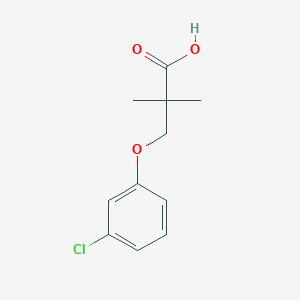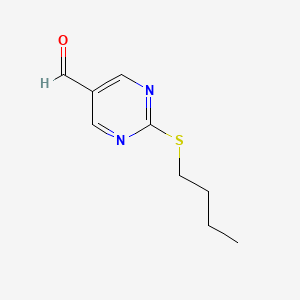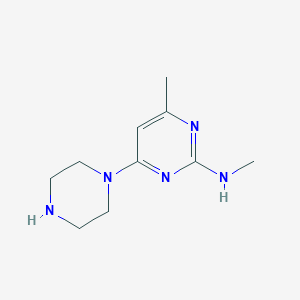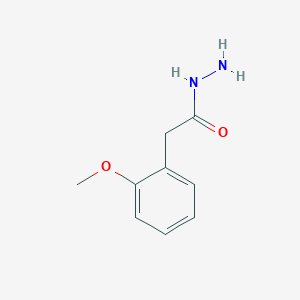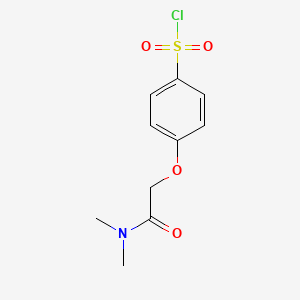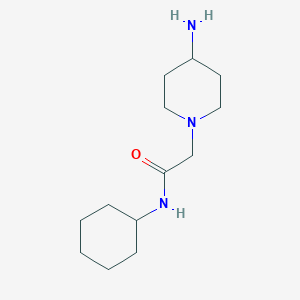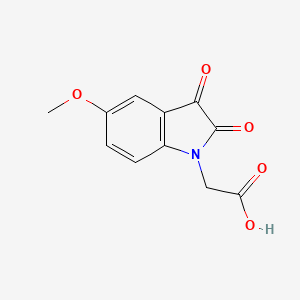
1-(4-Chlorobenzyl)-1,4-diazepane
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-1,4-diazepane is a chemical compound. It is also known as 1-(4-Chlorobenzyl)piperazine . The compound is used in laboratory settings .
Molecular Structure Analysis
The molecular formula of 1-(4-Chlorobenzyl)-1,4-diazepane is C11H15ClN2 . The structure of the compound can be determined using spectroscopic methods .Physical And Chemical Properties Analysis
1-(4-Chlorobenzyl)-1,4-diazepane is a liquid with a density of 1.1±0.1 g/cm3 . Its boiling point is 303.7±27.0 °C at 760 mmHg . The compound has a molar refractivity of 59.4±0.3 cm3 .Applications De Recherche Scientifique
Asymmetric Molybdenum(VI) Dioxo Complexes
The asymmetric molybdenum(VI) dioxo complexes, including 1,4-bis(2-hydroxy-4-chlorobenzyl)-1,4-diazepane, have been studied as functional models for molybdenum oxotransferase enzymes. These complexes are characterized by asymmetric complexes of type [MoO(2)(L)] and have been used to elicit efficient catalytic oxygen-atom transfer from dimethylsulfoxide to PMe(3) (Mayilmurugan et al., 2011).
Synthesis of 1,4-Diazepin-5-ones
1,4-Diazepane derivatives have been synthesized via a microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones. These derivatives are obtained rapidly in good yields and their reduction products have also been explored (Wlodarczyk et al., 2007).
Synthesis of Triazenes
A series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, a new series of triazenes, have been synthesized and characterized. These compounds have potential applications in various chemical processes (Moser & Vaughan, 2004).
Olefin Epoxidation by Manganese(III) Complexes
Manganese(III) complexes of bisphenolate ligands, including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane, have been studied for their catalytic ability towards olefin epoxidation. These complexes demonstrate how the Lewis acidity of the Mn(III) center can be tuned for improved yield and product selectivity in epoxidation reactions (Sankaralingam & Palaniandavar, 2014).
Iron(III) Complexes for Extradiol Cleavage of Catechols
Iron(III) complexes of 1,4-bis(2-pyridylmethyl)-1,4-diazepane have been used as functional models for the extradiol cleaving catechol dioxygenase enzymes. These complexes have shown fast regioselective extradiol cleavage in the presence of O2, demonstrating their potential in mimicking enzymatic functions (Mayilmurugan et al., 2008).
Synthesis of σ1 Receptor Ligands
1,4-Diazepanes with various substituents have been synthesized as novel σ1 receptor ligands. These compounds have shown potential in therapeutic development, particularly in enhancing cognition and demonstrating σ1 agonistic activity (Fanter et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFLZPFWTDGFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576063 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1,4-diazepane | |
CAS RN |
40389-65-9 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

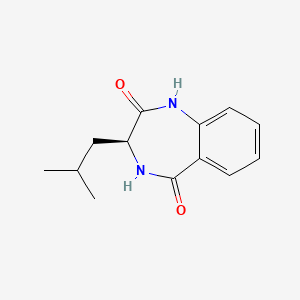


![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)
![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)
